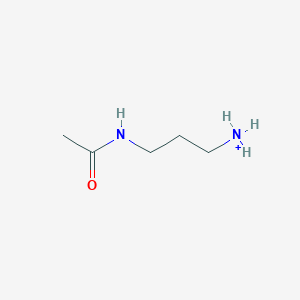

N-acetyldiamine cation

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13N2O+ |

|---|---|

Molecular Weight |

117.17 g/mol |

IUPAC Name |

3-acetamidopropylazanium |

InChI |

InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)/p+1 |

InChI Key |

YFZBPSXRYCOKCW-UHFFFAOYSA-O |

Canonical SMILES |

CC(=O)NCCC[NH3+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Acetyldiamine Cation Precursors and Analogs

Cation-Controlled Chemoselective Synthesis Approaches for N-Acylated Products

The selective acylation of one amino group in a polyamine compound is a significant challenge in organic synthesis. Achieving such chemoselectivity is crucial for building complex molecules like N-acetyldiamine precursors. Statistically, reacting a diamine with an equimolar amount of an acylating agent might only yield 50% of the desired mono-acylated product. niscpr.res.in To overcome this, cation-controlled strategies have been developed. These methods often involve using metal cations to temporarily protect one of the amino groups, directing the acylation to the desired site. niscpr.res.in Another approach involves using specialized N-acylating agents, such as 2-substituted N,N-diacylaminoquinazolinones (DAQs) and 2-substituted-N-diacylanilines (DAAs), which exhibit high selectivity for acylating primary amines over secondary amines. niscpr.res.in

Mannich-Type Reactions Involving N,O-Acetals as Glycine (B1666218) Cation Equivalents

Mannich-type reactions are fundamental for forming carbon-carbon bonds, which is essential for synthesizing the backbone of N-acetyldiamine analogs. A notable advancement in this area is the use of N,O-acetals as glycine cation equivalents. organic-chemistry.orgthieme-connect.comtus.ac.jpthieme-connect.com This strategy allows for the direct preparation of various amino acid derivatives. organic-chemistry.org For instance, the Hafnium(IV) triflate-catalyzed Mannich-type reaction between an N,O-acetal and an enol silyl (B83357) ether or a ketene (B1206846) silyl acetal (B89532) provides a pathway to amino acid derivatives under mild conditions. organic-chemistry.orgtus.ac.jp A key advantage is that using an N,O-acetal with a bis(trimethylsilyl)amino group can lead directly to N-unprotected amino acid derivatives after a simple aqueous workup, thus avoiding complex deprotection steps. organic-chemistry.org These reactions are often high-yielding and demonstrate versatility with a range of substituents. organic-chemistry.org

Generation and Utility of Iminium and Oxocarbenium Cation Intermediates

Iminium and oxocarbenium cations are highly reactive intermediates that play a pivotal role in the synthesis of N-acetyldiamine precursors and analogs. wikipedia.orgbeilstein-journals.orgd-nb.infonih.gov Oxocarbenium ions are generally formed by the reaction of a ketone with a Lewis acid, which activates the ketone and makes it a more potent electrophile. wikipedia.org Iminium ions are nitrogen analogs of oxocarbenium ions and are key intermediates in reactions like the Mannich reaction and reductive amination. wikipedia.orgnih.gov

The controlled generation of these cations allows for subsequent reactions with a variety of nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. For example, N-acyliminium ions, which can be generated using an "indirect cation pool" method, react with nucleophiles to produce disubstituted piperidine (B6355638) derivatives with high diastereoselectivity. beilstein-journals.org Similarly, enantioselective additions of copper acetylides to cyclic iminium and oxocarbenium ions provide efficient access to nitrogen- and oxygen-containing heterocycles with defined stereochemistry. beilstein-journals.orgd-nb.info

A summary of nucleophiles and electrophiles used in these reactions is presented below:

Interactive Data Table: Examples of Iminium and Oxocarbenium Ion Reactions| Electrophilic Intermediate | Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Acyliminium Ion | Silyl Enol Ether | Indirect Cation Pool | Disubstituted Piperidine |

| Cyclic Iminium Ion | Terminal Alkyne | CuI/N-Pinap, Benzoic Acid | N-Benzylisoquinoline beilstein-journals.org |

| Oxocarbenium Ion | Allylsilane | Chiral Thiourea, Silyl Triflate | Homoallylic Amine nih.gov |

| N-Aryl Iminium Ion | Terminal Alkyne | CuOTf/Ph-Pybox | Propargylic Amine d-nb.info |

Catalytic Strategies for N-Acetyldiamine Derivative Synthesis

Modern catalytic methods offer powerful tools for synthesizing N-acetyldiamine derivatives with high efficiency and selectivity. These strategies often employ transition metals and photocatalysis to facilitate bond formations under mild conditions.

Aerobic Copper-Catalyzed Multi-component Reactions

Copper-catalyzed multi-component reactions (MCRs) are highly efficient for constructing complex molecules from simple starting materials in a single step. The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prime example, forming propargylamines which are valuable precursors for many nitrogen-containing compounds. mdpi.comencyclopedia.pub These reactions can be catalyzed by simple copper salts and often proceed via the in-situ formation of an imine or iminium ion, followed by the addition of a copper acetylide. mdpi.comrsc.orgresearchgate.net

Recent advancements have focused on using aerobic conditions, with molecular oxygen as a green and sustainable oxidant. organic-chemistry.orgnih.govacs.org For instance, a copper-catalyzed aerobic oxidative three-component coupling of terminal alkynes, secondary amines, and sulfonamides allows for the efficient synthesis of N-sulfonyl amidines. organic-chemistry.org This method avoids the use of hazardous reagents and is scalable. organic-chemistry.org

Interactive Data Table: Examples of Copper-Catalyzed MCRs

| Reaction Type | Catalyst | Oxidant | Key Intermediate | Product Class |

|---|---|---|---|---|

| A³ Coupling | Cu(I) salts | N/A | Iminium ion | Propargylamines scholaris.ca |

| Amidine Synthesis | Cu(OTf)₂ | Oxygen | Ynamine | N-Sulfonyl Amidines organic-chemistry.org |

| Chalcone Synthesis | Copper salt | N/A | Propadienamine | Chalcones rsc.orgresearchgate.net |

Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful technique for generating highly reactive intermediates under mild conditions. researchgate.netnih.gov One such intermediate is the aminium radical cation, an electrophilic species that readily participates in C–N bond-forming reactions. acs.orgnih.govacs.orgnih.gov Historically, the generation of these radicals required harsh conditions, but photocatalysis allows for their production from simple amines using a photosensitizer (like an iridium or ruthenium complex) and visible light. researchgate.netnih.gov

Once generated, aminium radical cations can react with alkenes and arenes to form new C–N bonds, providing a direct route to complex amine architectures. acs.orgnih.gov This methodology has been successfully applied to intramolecular anti-Markovnikov hydroamination of olefins. researchgate.net Dual catalysis systems, combining photoredox catalysis with another catalyst like phosphine (B1218219) or nickel, have further expanded the scope of these reactions to include the hydroamination of unactivated olefins and C-N cross-coupling. nih.govunimi.it

Stereoselective and Enantioselective Approaches to N-Acetyldiamine Cationic Systems

The synthesis of chiral N-acetyldiamine derivatives, where the spatial arrangement of atoms is precisely controlled, is of great importance. Chiral vicinal diamines are key structural motifs in many biologically active compounds and chiral ligands. nih.govacs.org

Several strategies have been developed to achieve stereoselectivity. Asymmetric hydroamination of alkenes is an attractive approach. For example, copper-catalyzed hydroamination of γ-substituted allylic pivalamides can produce enantioenriched 1,2-diamines with high regio- and enantioselectivity. nih.govnih.gov The choice of protecting group, in this case, a pivaloyl group, was found to be crucial for the success of the reaction. nih.govnih.gov

Another powerful method is the asymmetric Mannich reaction, which can be used to create α,β-diamino acids. nih.gov While many methods exist, they often have limitations. nih.gov Recent breakthroughs include the use of NiH-catalysis with dioxazolones as amino sources, enabling the enantioselective synthesis of vicinal diamines and β-amino amides with high enantioselectivity (up to 99% ee) and good yields. rsc.org This reaction proceeds under mild, room-temperature conditions and tolerates a broad range of functional groups. rsc.org

Interactive Data Table: Enantioselective Synthesis of Diamine Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Hydroamination | Copper/Chiral Ligand | Allylic pivalamides | Chiral 1,2-diamines | High nih.govnih.gov |

| Asymmetric Hydroamidation | NiBr₂/BOX Ligands | Alkenyl amides, Dioxazolones | Vicinal diamines, β-amino amides | Up to 99% rsc.org |

| Asymmetric Mannich Reaction | Chiral Thiourea | α-chloroglycine ester, Dicarbonyl compounds | N-carbamoyl α-amino esters | Up to 97% nih.gov |

Mechanistic Investigations of N Acetyldiamine Cation Reactivity and Transformations

Electron Transfer and Nucleophilic Substitution Mechanisms in Cationic Species

The reactivity of cationic species like the N-acetyldiamine cation is largely characterized by electron transfer and nucleophilic substitution reactions. cdnsciencepub.commasterorganicchemistry.comchemistryhall.comacs.orgsavemyexams.comharvard.edu These processes are fundamental to many organic and biological transformations. ijasrm.com

Nucleophilic substitution reactions are a cornerstone of organic chemistry and proceed primarily through two distinct mechanisms: S(N)1 (substitution nucleophilic unimolecular) and S(N)2 (substitution nucleophilic bimolecular). masterorganicchemistry.comsavemyexams.com The pathway taken depends on factors like the structure of the electrophile, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comchemistryhall.comsavemyexams.com

The S(N)1 reaction is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of a leaving group to form a carbocation intermediate. masterorganicchemistry.comchemistryhall.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The stability of the carbocation is a key factor favoring the S(N)1 pathway; tertiary carbocations are more stable than secondary, which are far more stable than primary ones. masterorganicchemistry.comsavemyexams.com

The S(N)2 reaction , in contrast, is a single-step, concerted process. masterorganicchemistry.comlibretexts.org The nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, which departs simultaneously. libretexts.org This backside attack leads to an inversion of stereochemical configuration at the carbon center. libretexts.org Steric hindrance is a major determinant for the S(N)2 mechanism; it is favored for less sterically hindered substrates. masterorganicchemistry.comchemistryhall.com

In the context of N-acetyldiamine cations, the presence of a positively charged nitrogen atom can influence the preferred substitution pathway. The cationic nature of the intermediate can stabilize the transition state and potentially favor an S(N)1-like mechanism. harvard.edu However, the specific structure of the N-acetyldiamine and the reaction conditions will ultimately dictate the operative mechanism.

| Feature | S(N)1 Mechanism | S(N)2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Key Factor | Carbocation stability | Steric hindrance |

Radical cations, which are odd-electron species, are highly reactive intermediates in a variety of organic reactions. acs.orgijasrm.com They can be generated through processes like single-electron transfer (SET) from a neutral molecule. acs.org The chemistry of amine radical cations, in particular, has gained significant attention due to their versatility in synthesis. beilstein-journals.org

The formation of an N-acetyldiamine radical cation can be initiated by photooxidation or through chemical oxidants. acs.orgbeilstein-journals.org Once formed, these radical cations can undergo several transformations:

Deprotonation: Abstraction of a hydrogen atom from a carbon alpha to the nitrogen can generate an α-amino radical. beilstein-journals.org

Bond Cleavage: Cleavage of C-C or N-N bonds can occur, leading to fragmentation of the molecule. beilstein-journals.org

Electrophilic Addition: Photogenerated amine radical cations can undergo electrophilic addition to alkenes. acs.org

Studies on mesocyclic diamines have shown that the resulting radical cations are stabilized by through-space interactions between the two nitrogen centers. cdnsciencepub.com This stabilization can influence the subsequent reactivity of the radical cation.

Potential Energy Surface Analysis and Reaction Pathway Bifurcations

The potential energy surface (PES) is a fundamental concept in chemistry that maps the energy of a molecular system as a function of its geometry. wayne.edulibretexts.orgmuni.cz It provides a theoretical framework for understanding and predicting the pathways of chemical reactions. wayne.edulibretexts.org Minima on the PES correspond to stable molecules (reactants and products), while saddle points represent transition states. muni.cz

In some cases, a single transition state can lead to the formation of multiple products through a phenomenon known as a reaction pathway bifurcation. researchgate.netnih.gov This occurs when the reaction path splits after the transition state without passing through an intermediate energy minimum. nih.gov The product distribution in such reactions is determined by dynamic effects on the PES rather than just the energies of the transition states. nih.gov

For cationic species like the this compound, computational studies of the PES can reveal the intricate details of their rearrangement and reaction pathways. hawaii.eduresearchgate.net For example, direct dynamics simulations have been used to study the conversion of the pimaradienyl cation, where the reaction bifurcates to form different ring structures. researchgate.nethawaii.edu Such analyses can help to understand why certain products are formed while others are not observed in nature. hawaii.edu The study of the PES for the this compound can provide insights into its conformational landscape and the barriers to different transformation pathways. researchgate.net

Influence of Counter-Anions on Cationic Reaction Mechanisms and Rates

The counter-anion accompanying a cation can significantly influence its reactivity and the mechanism of its reactions. nih.govnih.gov While often considered "spectator" ions, anions can play a crucial role in stabilizing or destabilizing intermediates and transition states. nih.gov

The effect of counter-anions can be categorized based on their properties, such as charge density and their ability to interact with water molecules (kosmotropic vs. chaotropic). nih.gov Kosmotropic anions are highly hydrated and tend to stabilize the native state of macromolecules, while chaotropic anions disrupt water structure and can destabilize folded structures. nih.gov

In the context of cationic reactions, the counter-anion can affect:

Reaction Rates: The nature of the anion can influence the rate of reaction. For example, studies on the reactivity of lanthanide complexes with radical cations showed that the reaction rates were significantly affected by the complexation and the counter-anions present. osti.gov

Reaction Pathways: The counter-anion can influence the preferred reaction pathway. Research on radical cation Diels-Alder reactions has indicated that counter-anions can dramatically influence the reactivity of the radical cations. researchgate.net

For the this compound, the choice of counter-anion could potentially steer the reaction towards a specific pathway, for instance, favoring an S(N)1 over an S(N)2 mechanism by stabilizing the cationic intermediate.

Concerted and Stepwise Electron/Proton Transfer Mechanisms in this compound Chemistry

Reactions involving the transfer of both an electron and a proton can proceed through either a stepwise or a concerted mechanism. ustc.edu.cn In a stepwise process, either electron transfer (ET) or proton transfer (PT) occurs first, forming an intermediate, followed by the second transfer event. ustc.edu.cn In a concerted mechanism, termed proton-coupled electron transfer (PCET), the electron and proton are transferred in a single kinetic step without an intermediate. ustc.edu.cnnih.govwikipedia.org

The distinction between these mechanisms is crucial for understanding the reactivity of species like the this compound. The thermodynamics of the possible ET, PT, and PCET steps play a significant role in determining the favored pathway. ustc.edu.cn Often, there is a large thermochemical bias that favors the concerted PCET pathway. ustc.edu.cn

Computational studies are often employed to distinguish between concerted and stepwise mechanisms. researchgate.netrsc.org For example, in a study of proton transfer in a protonated peptide model, calculations showed that the process occurred through a stepwise mechanism. researchgate.net The presence of water molecules can also significantly lower the energy barrier for proton transfer and favor a concerted mechanism. researchgate.net

In the context of N-acetyldiamine cations, the protonation state of the diamine is critical. Enzymes like polyamine oxidase show a preference for substrates with specific protonation states, which in turn affects the mechanism of oxidation. nih.gov

Degradation Pathways of Organic Cations Relevant to N-Acetyldiamine Derivatives

The degradation of organic cations is an important area of study, particularly for understanding their stability and long-term behavior. The degradation pathways are highly dependent on the structure of the cation and the reaction conditions.

For nitrogen-containing cations, several degradation mechanisms have been identified, including:

Hofmann Elimination: This is a common degradation pathway for quaternary ammonium (B1175870) cations under basic conditions. nsf.gov

Nucleophilic Attack: Nucleophiles can attack the cation, leading to ring-opening or demethylation. nsf.gov For instance, imidazolium (B1220033) cations can undergo nucleophilic addition at the C2 position, followed by hydrolysis. nsf.gov

Oxidative Degradation: In the presence of oxidizing agents, such as those produced during polyamine catabolism, cations can be degraded. The enzymatic oxidation of N-acetylated polyamines by polyamine oxidase produces hydrogen peroxide, which can contribute to oxidative stress and further degradation. nih.govpnas.org

Thermal Degradation: At elevated temperatures, diamines can undergo thermal degradation, which may involve the formation of carbamates followed by intermolecular cyclization to form cyclic ureas. researchgate.net

The stability of N-acetyldiamine derivatives will be influenced by these potential degradation pathways. For example, under acidic conditions, paclitaxel (B517696) and its derivatives, which contain complex amine functionalities, undergo degradation through pathways such as cleavage of acetyl groups and oxetane (B1205548) rings. nih.gov The pH of maximum stability for these compounds was found to be around pH 4. nih.gov

Mechanistic Elucidation of Multicomponent Reactions Yielding N-Acylated Structures

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, atom-economical step. nih.govmdpi.com A significant subset of these reactions is dedicated to the synthesis of N-acylated compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. nih.govacs.org The mechanistic pathways of these reactions are often complex, involving a dynamic interplay of several intermediates in equilibrium until an irreversible step drives the reaction toward the final product. researchgate.net A key reactive intermediate in many of these transformations is the N-acyliminium ion, a species closely related to the this compound.

The elucidation of the mechanisms governing these MCRs is crucial for optimizing reaction conditions, expanding their scope, and designing novel transformations. Detailed mechanistic studies often employ a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling. researchgate.net

A prominent example of an MCR yielding N-acylated structures is the Ugi four-component reaction (U-4CR). researchgate.net The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. caltech.edu The currently accepted mechanism for the Ugi reaction involves two potential competing pathways. acs.org The first pathway begins with the condensation of the amine and the aldehyde to form an imine. The isocyanide then undergoes nucleophilic attack on the imine to form a nitrilium ion intermediate. This intermediate is subsequently attacked by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final N-acylated product. mdpi.com The second pathway involves the formation of a Passerini-type intermediate.

The formation of the N-acyliminium ion is a critical step in many MCRs. For instance, in palladium-catalyzed three-component reactions of imines with carbon monoxide and ortho-iodoarylimines, an initial carbonylation of the iodoarylimine generates an acyl chloride. beilstein-journals.org Intramolecular nucleophilic attack by the imine nitrogen on this acyl chloride furnishes a cyclic N-acyliminium derivative, which is a key intermediate in the formation of spiro β- and γ-lactam derivatives. beilstein-journals.org

The reactivity of these N-acyliminium intermediates can be harnessed in various ways. The Shono oxidation, an electrochemical anodic oxidation of unfunctionalized amides, provides a route to N-acyliminium ions that can then participate in carbon-carbon bond-forming reactions. beilstein-journals.org This methodology has been adapted for MCRs where an electrochemically generated N-acyliminium ion is intercepted by a nucleophile. beilstein-journals.org

Detailed research findings from various studies on MCRs yielding N-acylated structures are summarized in the tables below.

Table 1: Mechanistic Insights into Key Multicomponent Reactions Yielding N-Acylated Products

| Reaction Type | Key Reactants | Proposed Key Intermediate(s) | Mechanistic Features | Reference(s) |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Imine, Nitrilium ion | Two competing pathways are generally proposed. The reaction is often convergent, meaning the final product can be formed through different routes. | researchgate.netacs.orgmdpi.com |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide | A three-component reaction that can be a competing pathway in Ugi-type reactions. | caltech.edu |

| Palladium-Catalyzed Carbonylative Cyclization | Imines, Carbon Monoxide, ortho-Iodoarylimines | N-Acyliminium ion, Ketene (B1206846) | Involves palladium-catalyzed carbonylation followed by intramolecular cyclization. | beilstein-journals.org |

| Shono-type Electrooxidation MCR | Unfunctionalized Amides, Nucleophiles | N-Acyliminium ion | Electrochemical generation of the key N-acyliminium intermediate. | beilstein-journals.org |

| Copper-Catalyzed N-Acyl Amidine Synthesis | Aryl Acetylenes, Amines, 1,4,2-Dioxazol-5-ones | Acyl Nitrene, Vinylideneamide | A copper-catalyzed three-component reaction generating CO2 as the only byproduct. | acs.org |

Table 2: Influence of Catalysts on the Mechanism and Outcome of N-Acylation MCRs

| Catalyst | Reaction | Role of Catalyst | Effect on Mechanism | Reference(s) |

| Copper(I) Iodide (CuI) | Synthesis of N-acyl amidines | Catalyzes the reaction of aryl acetylenes, amines, and dioxazolones. | Activates the dioxazolone to form an acyl nitrene intermediate. | acs.org |

| Palladium Catalysts | Carbonylative cyclization of iodoarylimines | Catalyzes carbonylation steps. | Facilitates the formation of the initial acyl chloride and the subsequent ketene intermediate. | beilstein-journals.org |

| Chiral Thiourea Organocatalysts | Petasis reaction | Activates the electrophilic N-acylated quinolinium salt via hydrogen bonds. | Enables enantioselective synthesis of alkylaminophenols. | rsc.org |

| Lewis Acids (e.g., TiCl4) | Ugi Reaction | Activates the aldehyde or ketone. | Facilitates the formation of the initial imine intermediate. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of N Acetyldiamine Cationic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including reactive intermediates like the N-acetyldiamine cation. researchgate.netmdpi.comorganicchemistrydata.orgoxinst.com It provides data on the chemical environment of magnetically active nuclei.

In situ NMR spectroscopy is a powerful tool for studying reaction mechanisms by directly observing the formation and consumption of intermediates in real-time. researchgate.netnih.govrsc.org This technique allows for the monitoring of reaction progress and the identification of transient species that would be difficult to isolate and study by other means. researchgate.net For instance, in situ NMR has been successfully employed to probe the mechanistic details of reactions involving cationic intermediates. nih.govnankai.edu.cn By using isotopically labeled reactants, such as ¹³C-labeled compounds, researchers can track the fate of specific atoms throughout a reaction, providing clear evidence for proposed mechanistic pathways. nih.gov The application of techniques like Chemical Exchange Saturation Transfer (CEST) NMR can even allow for the observation of very low population, transient intermediates such as Schiff bases, which are structurally related to N-acetyldiamine cations. nih.gov

| NMR Technique | Application in Studying N-Acetyldiamine Cations | Key Findings |

| In Situ ¹H and ¹³C NMR | Monitoring reaction progress and identifying intermediates. | Direct observation of the formation and consumption of cationic intermediates. nih.gov |

| Isotopic Labeling (e.g., ¹³C) | Tracing the pathways of specific atoms during the reaction. | Unambiguous confirmation of reaction mechanisms and molecular rearrangements. nih.gov |

| CEST NMR | Detection of low-abundance, transient intermediates. | Observation of otherwise "invisible" species crucial to the reaction pathway. nih.gov |

Mass Spectrometry Techniques for Molecular Identification and Pathway Analysis (e.g., HR-ESIMS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is an indispensable tool for the identification and analysis of N-acetyldiamine cationic intermediates. nih.gov ESI is a "soft" ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for studying non-covalent complexes and reactive intermediates. wikipedia.orgmdpi.com HR-ESIMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown ion. msu.eduuvic.ca This information is crucial for confirming the identity of proposed intermediates. nih.gov Tandem mass spectrometry (MS/MS) experiments, where an ion of interest is isolated and fragmented, can provide further structural information and help to elucidate reaction pathways. mdpi.com

| Mass Spectrometry Technique | Application | Information Obtained |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) | Precise mass determination of intermediates. nih.gov | Elemental composition and molecular formula. msu.eduuvic.ca |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization through fragmentation. mdpi.com | Connectivity of atoms and identification of functional groups. |

| Ambient Ionization Techniques (e.g., DESI) | Direct analysis of reaction mixtures without sample preparation. mdpi.com | Real-time monitoring of reaction progress and intermediate formation. |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

For chiral N-acetyldiamine cations, determining the absolute configuration is essential. Electronic circular dichroism (ECD) is a powerful chiroptical spectroscopic technique used for this purpose. frontiersin.orgnih.govnih.govencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for each enantiomer. encyclopedia.pubull.es By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration of the this compound can be unambiguously assigned. frontiersin.orgnih.gov This method is complementary to other techniques like X-ray crystallography and is particularly useful when suitable crystals for X-ray analysis cannot be obtained. ull.essemanticscholar.org

| Chiroptical Technique | Application | Key Principle |

| Electronic Circular Dichroism (ECD) | Determination of the absolute configuration of chiral N-acetyldiamine cations. frontiersin.orgnih.govnih.gov | Differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov |

Vibrational Spectroscopy for Bond Analysis and Mechanistic Studies (e.g., In Situ Infrared Spectroscopy)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the chemical bonds within a molecule. nanografi.comsmu.edu These techniques probe the vibrational energy levels of molecules, and the resulting spectra show characteristic bands corresponding to specific functional groups and bond types. scienceasia.orgmdpi.com In situ infrared spectroscopy can be used to monitor the changes in bonding during a reaction, providing insights into the reaction mechanism. scienceasia.org By observing the appearance and disappearance of specific vibrational bands, researchers can track the formation of intermediates and products. smu.edu

| Vibrational Spectroscopy Technique | Application | Information Obtained |

| In Situ Infrared (IR) Spectroscopy | Real-time monitoring of changes in chemical bonds during a reaction. | Identification of functional groups in intermediates and products. scienceasia.org |

| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds. | Structural fingerprint of the this compound. nanografi.com |

High-Resolution Electron Microscopy for Morphological and Elemental Analysis

High-resolution electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are powerful tools for characterizing the morphology and elemental composition of materials. thermofisher.commeasurlabs.comresearchgate.netresearchgate.net While these techniques are more commonly used for solid-state materials, they can be applied to study samples containing N-acetyldiamine cations, for example, if the cations are part of a larger assembly or immobilized on a surface. SEM provides high-resolution images of the sample surface, revealing its topography. thermofisher.commeasurlabs.com TEM, on the other hand, transmits electrons through a very thin sample to provide information about its internal structure, including crystal structure and morphology. thermofisher.comnanoscience.com When coupled with energy-dispersive X-ray spectroscopy (EDX), both SEM and TEM can provide elemental analysis of the sample. measurlabs.com

| Electron Microscopy Technique | Application | Information Obtained |

| Scanning Electron Microscopy (SEM) | Surface imaging of materials containing N-acetyldiamine cations. | Morphology and topography of the sample surface. thermofisher.commeasurlabs.com |

| Transmission Electron Microscopy (TEM) | Internal structure analysis of thin samples. | Crystal structure, morphology, and particle size. thermofisher.comnanoscience.com |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental analysis in conjunction with SEM or TEM. | Elemental composition of the sample. measurlabs.com |

X-ray Based Characterization Techniques for Crystalline Structures and Electronic States

X-ray based techniques are crucial for determining the precise three-dimensional structure of crystalline materials and for probing the electronic states of atoms. nih.govlibretexts.org Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule, provided that a suitable single crystal can be grown. nih.govnumberanalytics.com For N-acetyldiamine cations that form crystalline salts, SCXRD can provide unambiguous information about bond lengths, bond angles, and stereochemistry. semanticscholar.orgmdpi.com X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) can be used to probe the electronic structure of the atoms within the cation, providing information about oxidation states and chemical environment. whiterose.ac.uk

| X-ray Technique | Application | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Determination of the three-dimensional structure of crystalline salts of N-acetyldiamine cations. numberanalytics.commdpi.com | Precise bond lengths, bond angles, and absolute configuration. semanticscholar.org |

| X-ray Absorption Spectroscopy (XAS) | Probing the electronic structure and local coordination environment of specific atoms. | Oxidation state and coordination number. whiterose.ac.uk |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state analysis. | Elemental composition and oxidation states of surface species. whiterose.ac.uk |

Theoretical and Computational Chemistry of N Acetyldiamine Cationic Systems

Quantum Chemical Calculations of N-Acetyldiamine Cation Stability and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure and stability of the this compound. researchgate.netrsc.org These methods solve the electronic Schrödinger equation to predict molecular properties from first principles. wikipedia.org The stability of the cation is assessed by calculating its total energy and comparing it to other species or conformations. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable for studying the energetics and mechanisms of reactions involving the this compound. DFT calculations can determine the geometries of reactants, products, and transition states, providing a detailed map of the reaction pathway. beilstein-journals.org

The core principle of DFT is that the energy of a system can be determined from its electron density. nih.gov This approach is computationally less demanding than other high-level methods, allowing for the study of larger and more complex systems. Various functionals, such as B3LYP, are commonly employed to approximate the exchange-correlation energy, which is a key component of the total energy calculation. nih.govmdpi.com

For the this compound, DFT can be used to:

Calculate the activation energies of potential decomposition or rearrangement reactions. sioc-journal.cn

Determine the relative stabilities of different isomeric forms.

Investigate the mechanism of its formation and subsequent reactions. beilstein-journals.org

The accuracy of DFT results is dependent on the choice of the functional and the basis set. ntnu.no Hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory, often provide more accurate energetic predictions for bioinorganic systems. nih.gov

Table 1: Representative DFT Functionals and Their Applications

| Functional | Type | Common Applications |

| B3LYP | Hybrid | Geometries, energies, reaction mechanisms. nih.govmdpi.com |

| PBE0 | Hybrid | Inorganic and bioinorganic chemistry, energetic predictions. nih.gov |

| TPSSh | Hybrid | Improved energies for inorganic and bioinorganic systems. nih.gov |

| GGA | Gradient-Corrected | General purpose, often less accurate for energetics than hybrids. nih.gov |

Ab initio methods are computational chemistry methods based on quantum chemistry. wikipedia.org The term ab initio implies that the calculations are made from first principles, without the inclusion of experimental data. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) method. wikipedia.orgntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, which does not fully account for electron correlation. ntnu.nosolubilityofthings.com

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods build upon the HF solution to include the effects of electron correlation. pku.edu.cn Common post-Hartree-Fock methods include:

Møller-Plesset perturbation theory (MP2, MP3, MP4, etc.) : These methods add electron correlation as a perturbation to the HF energy.

Configuration Interaction (CI) : This method expands the wavefunction as a linear combination of Slater determinants, including excited state configurations.

Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)) : This is a powerful and accurate method that provides a size-consistent treatment of electron correlation. stackexchange.com

These high-accuracy methods are computationally more expensive than DFT but are often necessary for obtaining reliable predictions of properties such as bond energies and reaction barriers, especially for smaller systems where high precision is critical. stackexchange.com The choice of basis set is also crucial for the accuracy of ab initio calculations, with larger basis sets generally yielding more accurate results at a higher computational cost. solubilityofthings.com

Molecular Dynamics Simulations of this compound Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including the solvation of the this compound and its interactions with surrounding molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time. nih.gov

In the context of the this compound, MD simulations can provide detailed insights into:

Solvation Shell Structure : Determining the number and arrangement of solvent molecules (e.g., water) around the cation. aps.org

Intermolecular Forces : Quantifying the strength and nature of interactions between the cation and solvent molecules, including hydrogen bonding and electrostatic interactions.

Diffusion and Transport Properties : Calculating the diffusion coefficient of the cation in a given solvent.

The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interatomic and intermolecular potentials. Ab initio MD (AIMD) simulations, where forces are calculated "on the fly" using quantum mechanical methods like DFT, offer a higher level of accuracy but are computationally very expensive and thus limited to shorter timescales and smaller system sizes. aps.org Classical MD simulations, which use pre-parameterized force fields, can handle much larger systems and longer timescales. arxiv.org

Recent advancements include the use of machine-learned potentials, which are trained on high-accuracy quantum mechanical data to provide a balance between the accuracy of AIMD and the efficiency of classical MD. nih.gov

Computational Modeling of Potential Energy Surfaces and Reaction Pathways

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. mdpi.comrsc.org For the this compound, the PES provides a comprehensive landscape of its possible conformations and the energy barriers separating them.

Computational methods are essential for mapping out the PES. nih.gov This involves calculating the energy at numerous points in the molecule's conformational space. Key features of the PES that are of chemical interest include:

Minima : Corresponding to stable isomers or conformers of the molecule.

Saddle Points : Representing transition states for reactions or conformational changes.

By identifying the minimum energy paths connecting reactants, transition states, and products on the PES, chemists can elucidate detailed reaction mechanisms. rsc.org Techniques like the nudged elastic band (NEB) method are often used to find the transition state and the corresponding reaction pathway between two known minima. aps.org The accuracy of the calculated PES depends on the level of theory used for the energy calculations, with methods like coupled cluster theory providing highly accurate surfaces for small molecules. rsc.org

Investigation of Cation-π Interactions in Molecular Recognition and Binding

Cation-π interactions are noncovalent interactions between a cation and the face of an electron-rich π system, such as an aromatic ring. wikipedia.org These interactions are significant in biological systems, playing a crucial role in molecular recognition, protein structure, and enzyme catalysis. wikipedia.orgnih.gov

For the this compound, the potential for cation-π interactions arises if it is in proximity to an aromatic moiety, either within the same molecule or in an interacting partner. The positively charged ammonium (B1175870) group of the this compound can be attracted to the negative electrostatic potential on the face of a π system. caltech.edu

Computational chemistry is instrumental in quantifying the strength and geometry of these interactions. The binding energy of a cation-π interaction can be calculated using high-level quantum mechanical methods. These calculations have shown that cation-π interactions can be comparable in strength to hydrogen bonds and salt bridges in aqueous environments. wikipedia.orgcaltech.edu The strength of the interaction is influenced by factors such as the nature of the cation, the substituents on the aromatic ring, and the solvent environment. wikipedia.org

Table 2: Comparison of Noncovalent Interaction Strengths

| Interaction Type | Typical Energy Range (kcal/mol) |

| Cation-π | 2-5 (in aqueous media) caltech.edu |

| Hydrogen Bond | 1-12 |

| Salt Bridge | 5-10 |

| van der Waals | < 1 |

Integration of Machine Learning Approaches for Accelerated Discovery and Prediction

Machine learning (ML) is increasingly being integrated into computational chemistry to accelerate the discovery and prediction of molecular properties. researchgate.netnih.gov ML models can be trained on large datasets of chemical information, generated from either experiments or high-throughput quantum chemical calculations, to learn structure-property relationships. nih.govarxiv.org

In the context of the this compound and related systems, ML can be applied to:

Predict Properties : Quickly estimate properties like stability, reactivity, and spectral characteristics without the need for expensive quantum calculations. nih.govrsc.org

Screen Chemical Space : Efficiently explore vast numbers of related cationic structures to identify candidates with desired properties.

Develop Force Fields : Create more accurate and transferable force fields for molecular dynamics simulations. nih.gov

Analyze Complex Data : Interpret large datasets from simulations or experiments to uncover hidden patterns and correlations.

Common ML techniques used in chemistry include artificial neural networks, random forests, and support vector machines. nih.govrsc.org The development of robust and interpretable ML models holds the promise of significantly speeding up the design of new molecules and materials with tailored functionalities. nih.gov

Biological and Biochemical Roles of N Acetylated Diamine Derived Cations

Involvement of Acetylation Processes in Key Biochemical Pathways

The acetylation of polyamines is a pivotal regulatory mechanism for maintaining cellular homeostasis of these essential molecules. This modification is primarily controlled by the interplay between acetyltransferase and deacetylase enzymes, which in turn affects a wide array of protein functions and signaling cascades.

The primary enzyme responsible for the acetylation of spermidine (B129725) and spermine is spermidine/spermine N1-acetyltransferase (SSAT). physiology.orgnih.govmdpi.com The regulation of SSAT is a multi-layered process that includes transcription, mRNA processing, translation, and protein stabilization. physiology.org Cellular levels of polyamines are a key factor in controlling SSAT activity; high concentrations of polyamines induce SSAT expression and activity to facilitate their catabolism and excretion, thus maintaining polyamine homeostasis. nih.gov Conversely, a decrease in polyamine pools leads to a reduction in SSAT activity and mRNA levels. nih.gov SSAT activity is also stimulated by a variety of other factors, including toxins, hormones, and stress signals. nih.gov

The reverse reaction, deacetylation, is catalyzed by histone deacetylases (HDACs). While much of the research on HDACs has focused on their role in chromatin remodeling through histone deacetylation, they also act on non-histone proteins, including acetylated polyamines. nih.govnih.gov The regulation of HDAC activity is complex, involving mechanisms such as subcellular localization and interaction with specific transcription factors, which can control the accessibility of the enzymes to their substrates. nih.gov

Table 1: Regulation of Key Enzymes in Polyamine Acetylation

| Enzyme | Regulatory Mechanism | Inducing Factors | Inhibiting Factors |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Transcription, mRNA processing, translation, protein stabilization physiology.org | High intracellular polyamine levels, toxins, hormones, stress nih.govnih.gov | Low intracellular polyamine levels nih.gov |

| Histone Deacetylases (HDACs) | Subcellular localization, interaction with transcription factors nih.gov | Specific signaling pathways | HDAC inhibitors |

The acetylation of polyamines has profound effects on their ability to interact with other molecules, thereby modulating protein function and cellular signaling. By adding an acetyl group, the positive charge of the polyamine is neutralized, which weakens its electrostatic interactions with negatively charged macromolecules such as DNA, RNA, and proteins. physiology.orgnih.gov This alteration in binding affinity can influence processes like DNA compaction, protein synthesis, and the stability of various proteins. nih.govnih.gov

N-terminal acetylation, a common protein modification, can protect proteins from degradation. nih.gov Acetylation of non-histone proteins is a widespread regulatory mechanism involved in crucial cellular processes including gene transcription, DNA damage repair, and signal transduction. nih.gov For instance, the acetylation of transcription factors can alter their ability to bind DNA and regulate gene expression. nih.gov Furthermore, SSAT itself can interact with and modulate the function of other significant proteins, such as hypoxia-inducible factor-1 alpha-subunit and the p65 subunit of NF-κB, although the precise mechanism of this functional alteration is still under investigation. nih.gov

Interactions of N-Acetyldiamine-Derived Cations with Biological Targets

N-acetyldiamine-derived cations engage with a variety of biological targets through specific non-covalent interactions. These interactions are fundamental to their roles in molecular recognition, metabolic regulation, and neurotransmission.

Cation-π interactions are significant non-covalent forces that occur between a cation and the electron-rich face of a π system, such as an aromatic ring in an amino acid. wikipedia.orgnih.gov These interactions are crucial in stabilizing protein structures and in molecular recognition events at the active sites of enzymes and receptors. wikipedia.orgnih.gov The positively charged nature of N-acetyldiamine-derived cations allows them to participate in such interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in proteins. nih.gov An exemplary case of cation-π interaction in a biological context is the binding of acetylcholine, a cationic molecule, to the nicotinic acetylcholine receptor. wikipedia.org The strength of these interactions is comparable to that of hydrogen bonds and salt bridges, highlighting their importance in biological systems. wikipedia.org

Polyamines like spermidine and spermine are ubiquitous polycationic molecules essential for cell growth and proliferation. nih.gov They interact with various negatively charged cellular components, including nucleic acids and proteins, thereby playing roles in transcription, translation, and signaling. nih.govnih.gov The intracellular concentrations of polyamines are tightly regulated through a combination of biosynthesis, catabolism, and transport. nih.gov

Acetylation by SSAT is a rate-limiting step in polyamine catabolism. nih.govpsu.edu This process converts spermidine and spermine into their acetylated forms, such as N1-acetylspermidine and N1-acetylspermine. nih.gov These acetylated derivatives have a reduced positive charge, which facilitates their excretion from the cell or their further degradation by N1-acetylpolyamine oxidase (APAO). physiology.orgnih.gov This catabolic pathway is crucial for preventing the cytotoxic accumulation of polyamines. mdpi.com

Table 2: Key Polyamines and their Acetylated Derivatives

| Polyamine | Acetylated Derivative | Enzyme |

| Spermidine | N1-acetylspermidine | Spermidine/spermine N1-acetyltransferase (SSAT) |

| Spermine | N1-acetylspermine | Spermidine/spermine N1-acetyltransferase (SSAT) |

N-acetylaspartylglutamate (NAAG) is an abundant peptide neurotransmitter in the mammalian nervous system. nih.gov Structurally, it is a dipeptide composed of N-acetylaspartate and glutamate. NAAG meets the criteria for a neurotransmitter: it is present in neurons and synaptic vesicles, released in a calcium-dependent manner upon nerve impulse, and is hydrolyzed by peptidases in the extracellular space. nih.gov

NAAG exerts its effects by interacting with specific neurotransmitter receptors. It is a highly selective agonist for the metabotropic glutamate receptor 3 (mGluR3). nih.govnih.gov Activation of presynaptic mGluR3 by NAAG leads to a decrease in the release of other neurotransmitters, such as glutamate. nih.gov NAAG can also activate NMDA receptors, although with a lower potency. nih.govnih.gov Through these receptor interactions, NAAG is involved in modulating a variety of neuronal functions, including synaptic plasticity and neuroprotection. nih.gov

Biosynthetic and Metabolic Pathways of N-Acetylated Diamines

N-acetylated diamines are integral components of polyamine metabolism, a complex network of pathways crucial for cell growth and proliferation. The biosynthesis of these cations begins with the synthesis of their precursor diamines, primarily putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane). These diamines are derived from the decarboxylation of the amino acids ornithine and lysine, respectively.

The key enzymatic step that introduces the acetyl group is catalyzed by diamine N-acetyltransferases. A critical enzyme in this process is spermidine/spermine N1-acetyltransferase (SSAT), which, despite its name, can also acetylate putrescine. researchgate.net This enzyme transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a primary amino group of the diamine, forming an N-acetyldiamine. wikipedia.org This reaction is a pivotal control point in polyamine homeostasis, converting the polycationic diamines into monoacetylated, less positively charged molecules.

The metabolic fate of N-acetylated diamines is varied. They can be exported from the cell, serving as a mechanism to reduce intracellular polyamine levels. Alternatively, they can be further catabolized. For instance, N-acetylputrescine can be oxidized, a step that eventually leads to the formation of gamma-aminobutyric acid (GABA), an important neurotransmitter. This acetylation-oxidation pathway represents a significant route for polyamine degradation. In microorganisms, the accumulation of by-products like N-acetyl diaminopentane has been observed in engineered metabolic pathways, highlighting acetylation as a natural process in diamine metabolism. asm.org

N-acetyl-α-lysine is an acetylated derivative of the amino acid lysine, distinct from the N-ε-acetylation that occurs on lysine residues within proteins. There are two primary de novo synthesis pathways for N-acetyl-α-lysine.

The first is a direct enzymatic reaction involving the acetylation of free L-lysine. This process is catalyzed by a specific lysine N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor. This pathway allows for the direct synthesis of N-acetyl-α-lysine from the cellular pool of free amino acids.

The second major pathway is indirect, resulting from the proteolytic degradation of proteins that are acetylated at their N-terminus. N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes. nih.govnih.gov This modification is installed by N-terminal acetyltransferases (NATs) shortly after protein synthesis. When these proteins are subsequently broken down into peptides and amino acids by proteases and N-acylpeptide hydrolases, N-acetyl-α-lysine can be released as a final product.

Metabolomic profiling, which involves the comprehensive analysis of small molecules in a biological system, has emerged as a powerful tool for identifying biomarkers and understanding disease pathways. mdpi.comnih.gov Several studies have identified N-acetylated diamines and related species as significant metabolites in various physiological and pathological conditions.

Targeted metabolomics using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been employed to quantify polyamines and their derivatives in biological samples. nih.gov Research has shown that altered levels of N-acetylated polyamines can be indicative of disease. For example, increased plasma levels of N-acetylputrescine have been strongly associated with the progression of lung and colorectal cancer in rat models. nih.govoncotarget.com In these studies, N-acetylputrescine was identified as a potential biomarker for early diagnosis and for evaluating the efficacy of anticancer treatments. nih.gov

In studies of pancreatic cancer, metabolomic analysis of cancer-associated fibroblasts (CAFs) revealed that N-acetylputrescine and N8-acetylspermidine were detected in CAFs but not in their progenitor cells, suggesting a role in the metabolic transformation of the tumor microenvironment. mdpi.com Similarly, N-acetylcadaverine, the acetylated form of cadaverine, is known to be produced by various bacteria and has been linked to altered polyamine metabolism in neurodegenerative conditions. These findings underscore the value of metabolomic profiling in identifying N-acetyldiamine-related species as potential biomarkers and indicators of metabolic dysregulation.

| Metabolite | Associated Condition | Biological Sample | Key Finding | Source |

|---|---|---|---|---|

| N-acetylputrescine | Lung Cancer (Squamous Cell Carcinoma) | Plasma (Rat) | Increased levels associated with cancer progression; potential early diagnostic biomarker. | nih.govnih.gov |

| N-acetylputrescine | Colorectal Cancer | Plasma (Rat) | Levels increased in parallel with cancer development. | oncotarget.com |

| N-acetylputrescine | Pancreatic Cancer | Cancer-Associated Fibroblasts (in vitro) | Detected in cancer-associated fibroblasts but not progenitor cells. | mdpi.com |

| N-acetylspermidine | Colorectal Cancer | Plasma (Rat) | Levels increased with the development of CRC. | oncotarget.com |

| N8-acetylspermidine | Pancreatic Cancer | Cancer-Associated Fibroblasts (in vitro/in vivo) | Identified as a potential specific biomarker for CAF-rich cancers. | mdpi.com |

| N-acetylcadaverine | Neurodegenerative Conditions | Body fluids, Tissues | Altered levels found in patients with neuromuscular and neurodegenerative diseases. |

Functional Implications of N-Acetyldiamine-Derived Cations in Cellular Physiology

The N-acetylation of diamine-derived cations has profound functional implications for cellular physiology, primarily by modulating the charge and metabolic fate of these biologically active molecules. Polyamines like putrescine and spermidine are polycations at physiological pH, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins.

A primary function of N-acetylation is the neutralization of a positive charge. The addition of an acetyl group to one of the primary amines reduces the net positive charge of the molecule. wikipedia.org This alteration weakens its electrostatic interactions with nucleic acids and acidic proteins. This is a key mechanism for detaching polyamines from RNA and DNA, thereby regulating processes like DNA compaction and gene expression.

Acetylation is also a critical step in polyamine catabolism and homeostasis. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in the polyamine catabolic pathway. Acetylation by SSAT marks polyamines for either export out of the cell, preventing toxic accumulation, or for degradation by polyamine oxidase (PAO). This tightly regulated balance is crucial for maintaining appropriate intracellular polyamine concentrations, which is essential for normal cell growth and proliferation.

Furthermore, N-acetylated diamines can serve as precursors for other important biomolecules. For instance, N-acetylputrescine can be further metabolized to yield GABA, a major inhibitory neurotransmitter in the central nervous system. This pathway links polyamine metabolism directly to neurotransmission. The role of other N-acetylated molecules, such as N-acetylglucosamine (GlcNAc), as signaling molecules suggests that N-acetyldiamine cations may also have direct roles as mediators or activators in cellular signaling pathways, although this area requires further investigation. nih.gov

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Source |

|---|---|---|---|---|---|

| Ornithine Decarboxylase | ODC | Biosynthesis of putrescine | Ornithine | Putrescine, CO2 | researchgate.net |

| Lysine Decarboxylase | LDC | Biosynthesis of cadaverine | Lysine | Cadaverine, CO2 | asm.org |

| Spermidine/spermine N1-acetyltransferase | SSAT / SAT1 | Acetylation of polyamines | Putrescine, Spermidine, Spermine, Acetyl-CoA | N-acetylputrescine, N-acetylspermidine, etc., CoA | researchgate.netwikipedia.org |

| Lysine N-acetyltransferase | - | Acetylation of free lysine | L-lysine, Acetyl-CoA | N-acetyl-α-lysine, CoA | researchgate.net |

| Polyamine Oxidase | PAO | Catabolism of acetylated polyamines | N-acetylputrescine, N-acetylspermidine | Aminoaldehydes, H2O2 | oncotarget.com |

Derivatives and Analogs of N Acetyldiamine Cations for Advanced Research

Rational Design and Synthesis of Novel Cationic N-Acetylated Compounds

The creation of new chemical entities with specific biological functions is increasingly driven by a process of rational design, a strategy that leverages computational tools and a deep understanding of molecular interactions to predict the activity of novel compounds before their synthesis. ekb.egnih.govacs.org This approach is particularly valuable in the development of complex molecules like cationic N-acetylated compounds, where specific structural features are required to achieve desired outcomes.

The process often begins with in silico screening and molecular docking studies. acs.orgnih.gov These computational methods model the interaction between a potential drug molecule and its biological target, such as an enzyme or receptor. By simulating how different chemical structures fit into the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and efficacy. nih.govacs.org For instance, in the development of enzyme inhibitors, docking studies can reveal key interactions, like hydrogen bonds with catalytic residues, that are crucial for potent inhibition. nih.gov

Following the design phase, the selected compounds are synthesized. The synthesis of N-acetylated compounds can be achieved through various established chemical reactions. A common method involves the reaction of a primary amine with an acetylating agent, such as acetyl chloride or acetic anhydride. mdpi.comsciopen.comresearchgate.net For more complex structures, multi-step synthesis pathways are meticulously planned. These may involve the use of protecting groups to prevent unwanted side reactions and specialized reagents to construct the desired molecular scaffold. researchgate.netmdpi.com For example, the synthesis of novel heterocyclic acetyl derivatives can be achieved through ring-opening reactions of precursors like N-acetylisatin to create an intermediate that can then be reacted with various amines to produce a library of new compounds. ekb.eg

Once synthesized, the novel compounds undergo rigorous characterization to confirm their structure and purity. A suite of spectroscopic techniques is employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR). ekb.egnih.govmdpi.com This analytical validation is essential to ensure that the compound tested for biological activity is indeed the one that was designed.

Table 1: General Workflow for Rational Design and Synthesis

| Phase | Key Activities | Techniques & Methodologies | Desired Outcome |

|---|---|---|---|

| 1. Design | Target Identification & Virtual Screening | Molecular Docking, In Silico ADME/T Prediction | Prioritized list of candidate molecules with high predicted affinity and favorable drug-like properties. acs.org |

| 2. Synthesis | Chemical construction of target molecules | Multi-step synthesis, Ring-opening reactions, Acylation, Solid-phase peptide synthesis (SPPS). ekb.egmdpi.com | Pure synthesized compounds. |

| 3. Characterization | Structural and Purity Verification | NMR Spectroscopy, Mass Spectrometry (MS), FTIR Spectroscopy, High-Performance Liquid Chromatography (HPLC). ekb.egnih.gov | Confirmed chemical structure and purity of the novel compound. |

| 4. Evaluation | Assessment of Biological Activity | In vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility testing). nih.govnih.gov | Data on the efficacy and potency of the new compound. |

Structure-Activity Relationship Studies of N-Acetyldopamine Derivatives

N-acetyldopamine (NADA) and its derivatives are a fascinating class of compounds often isolated from natural sources, such as insects. nih.govresearchgate.net Extensive research has focused on understanding how their chemical structures, particularly as monomers and dimers, relate to their biological activities. These studies are crucial for identifying the specific structural features responsible for their therapeutic effects, which include antioxidant, anti-inflammatory, and immunomodulatory properties. researcherslinks.comnih.govmdpi.com

A significant body of work involves the bioassay-guided fractionation of natural extracts, for example from Periostracum Cicadae (the cast-off shell of the cicada). nih.govresearcherslinks.com This process has led to the isolation of numerous N-acetyldopamine derivatives, including new and known dimers and monomers. nih.govresearcherslinks.com These compounds are often found as enantiomeric mixtures, which can be separated using techniques like chiral-phase HPLC, allowing for the evaluation of individual stereoisomers. nih.gov The precise structures, including absolute configurations, are then determined using advanced analytical methods like 2D NMR, high-resolution mass spectrometry (HR-ESIMS), and electronic circular dichroism (ECD). nih.govmdpi.com

Structure-activity relationship (SAR) studies of these isolated compounds have revealed important insights. For instance, research on N-acetyldopamine derivatives from Periostracum Cicadae showed that specific compounds could regulate CD4+ T cell differentiation. nih.gov Notably, one monomer, compound 5b, was found to enhance IFN-γ+ Th1 differentiation, suggesting its potential for use in cancer immunotherapy. nih.gov In another study, N-acetyldopamine dimers isolated from the adult wasp Vespa velutina auraria were evaluated for anti-inflammatory and antioxidant activities. mdpi.com It was found that certain dimers could inhibit the production of nitric oxide (NO), while others showed potent antioxidant activity, sometimes stronger than the positive control. mdpi.com These findings highlight that the specific stereochemistry and the way the monomer units are linked to form dimers are critical determinants of their biological function. nih.govresearchgate.net

Table 2: Bioactivity of Selected N-Acetyldopamine (NADA) Derivatives

| Compound Type | Source | Observed Biological Activity | Reference |

|---|---|---|---|

| NADA Dimers (1a/1b, 2a/2b, etc.) & Monomers (5a/5b) | Periostracum Cicadae | Compound 5b enhanced IFN-γ+ Th1 differentiation. | nih.gov |

| NADA Dimers (Cicadamides) | Periostracum Cicadae | Exhibited antioxidant and anti-inflammatory activities. | researcherslinks.com |

| NADA Dimers | Vespa velutina auraria | Inhibition of nitric oxide (NO) production; potent antioxidant activity. | mdpi.com |

| NADA Dimers (DAB1, DAB2) | Oxya chinensis sinuosa | Attenuated lipopolysaccharide-induced inflammation. | researchgate.net |

| NADA Oligomers | Cicadae Periostracum | Major bioactive components with antioxidant and anti-inflammatory activities. | nih.gov |

Exploration of Polymyxin (B74138) Derivatives Containing N-Acetyldiamine Moieties

Polymyxins, such as polymyxin B (PMB) and colistin, are a class of cationic lipopeptide antibiotics that serve as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. tandfonline.comnih.gov Their clinical use, however, is hampered by significant nephrotoxicity (kidney toxicity). tandfonline.comnih.gov This limitation has spurred extensive research into creating new polymyxin derivatives with an improved therapeutic window, aiming to retain or enhance antimicrobial activity while reducing toxicity. tandfonline.comnih.gov A key strategy in this effort is the modification of the N-terminus of the polymyxin structure. tandfonline.comnih.gov

One of the most important derivatives is polymyxin B nonapeptide (PMBN), which is created by enzymatically removing the N-terminal fatty acyl-diaminobutyric acid (Dab) residue from polymyxin B. researchgate.netnih.gov PMBN itself has significantly lower bactericidal activity but is also considerably less toxic. nih.govnih.govnih.gov It effectively permeabilizes the outer membrane of Gram-negative bacteria, making it a valuable tool and a starting point for further synthesis. nih.govnih.gov Researchers use PMBN as a scaffold, selectively adding new acyl groups to its newly exposed N-terminal amine (at the threonine residue) to create novel semi-synthetic lipopeptides. researchgate.netmdpi.com

Table 3: N-Terminal Modifications of Polymyxin B and Their Effects

| Derivative | Modification from Polymyxin B | Key Finding | Reference |

|---|---|---|---|

| Polymyxin B Nonapeptide (PMBN) | Enzymatic removal of the N-terminal fatty acyl-Dab residue. | Greatly reduced bactericidal activity and toxicity; permeabilizes outer membrane. | nih.govnih.govnih.gov |

| PMBN with Hydrophobic Aromatic Substitution | N-terminal acylation of PMBN with an aromatic group. | High antibacterial activity with significantly reduced toxicity. | nih.gov |

| CB-182,804 | N-terminal 2-chlorophenylurea derivative. | Comparable in vitro activity to PMB with reduced nephrotoxicity in a monkey model. | tandfonline.com |

| SPR206 | Nonapeptide with a specific amine-containing N-terminal moiety. | Superior in vitro activity and lower cytotoxicity compared to PMB. | nih.govacs.org |

| Disulfide-Linked Analogues | Conjugation of lipid groups to PMBN via a disulfide linker. | Maintained potent antibacterial activity; designed for cleavage in high-glutathione environments (like renal cells) to reduce toxicity. | nih.govacs.org |

Future Directions in N Acetyldiamine Cation Research

Development of Advanced Methodologies for Real-Time Observation of Cationic Intermediates

A primary challenge in studying the N-acetyldiamine cation and related species is their often transient and reactive nature. Future progress is intrinsically linked to the development of more sophisticated observational techniques capable of capturing these fleeting intermediates in real-time.

Ultrafast Spectroscopy: Pump-probe spectroscopic techniques are at the forefront of observing molecular dynamics on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.govnih.gov These methods use an initial laser pulse (the pump) to initiate a reaction and a subsequent pulse (the probe) to monitor the evolving species. Future work will likely involve applying advanced ultrafast techniques to track the formation and subsequent reactions of N-acetyldiamine cations.

Time-Resolved Vibrational Spectroscopy: Techniques like time-resolved infrared (TRIR) and resonance Raman spectroscopy provide structural "snapshots" of intermediates by monitoring their unique vibrational fingerprints. mdpi.compnas.org Applying these methods can elucidate the structural dynamics following the formation of an this compound, such as changes in bond lengths and angles.

Time-Resolved X-ray Techniques: The advent of X-ray Free Electron Lasers (XFELs) allows for the direct interrogation of electronic and atomic structure with unprecedented temporal resolution. biosynth.comaging-us.com Future experiments could use time-resolved X-ray absorption or emission spectroscopy to visualize the precise electronic state and coordination environment of the cation as it forms and reacts.

Advanced Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for detecting charged species like the this compound. wiley.com Innovations are enabling the study of increasingly short-lived and low-concentration intermediates.

Time-Resolved ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) can be coupled with rapid mixing or microfluidic devices to monitor reaction kinetics and detect transient species directly from solution in real-time. cdnsciencepub.commedchemexpress.com This approach can map the entire reaction pathway, identifying the this compound and its subsequent products.

Fourier Transform Mass Spectrometry (FTMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS offer ultra-high resolution and mass accuracy, allowing for the unambiguous identification of intermediates in complex mixtures. researchgate.netnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This hyphenated technique separates ions based on their size and shape (collisional cross-section) before mass analysis. solubilityofthings.com It can distinguish between isomeric cations and provide structural information on transient intermediates formed in the gas phase.

The following table summarizes key advanced methodologies and their potential contributions to the study of cationic intermediates.

| Methodology | Time Resolution | Information Provided | Relevance to this compound |

| Ultrafast Pump-Probe Spectroscopy | Femtoseconds to Picoseconds | Electronic and structural dynamics of initial reaction steps. medchemexpress.com | Tracking the immediate aftermath of cation formation. |

| Time-Resolved IR/Raman | Nanoseconds to Femtoseconds | Vibrational structure (bonding, geometry) of intermediates. mdpi.com | Characterizing the molecular structure of the cation and its complexes. |

| Time-Resolved X-ray Spectroscopy | Attoseconds to Femtoseconds | Direct probing of electronic structure and atomic positions. biosynth.com | Elucidating metal-ligand interactions in catalytic systems. |

| Real-Time ESI-MS | Milliseconds to Seconds | Identification and kinetic profiling of charged intermediates in solution. nih.gov | Monitoring the formation and consumption of the cation in a reaction mixture. |

| Ion Mobility Spectrometry (IMS-MS) | N/A | Separation of isomers; information on ion shape and size. solubilityofthings.com | Distinguishing between different conformations or isomers of the cation. |

Expansion of Mechanistic Understanding Through Integrated Approaches

A truly deep understanding of the reactivity of the this compound can only be achieved by integrating state-of-the-art experimental observations with high-level theoretical calculations. This synergy allows researchers to build and validate detailed models of reaction mechanisms that would be unattainable by either approach alone. wiley.com

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone of modern mechanistic studies. sumitomo-chem.co.jp It can be used to calculate the geometries, energies, and spectroscopic properties of reactants, transition states, and intermediates. researchgate.net For the this compound, this could involve:

Mapping Potential Energy Surfaces: DFT calculations can map the entire energy landscape of a reaction, identifying the most likely pathways, calculating activation barriers, and predicting the structure of transient species. nih.govescholarship.org

Simulating Spectra: Theoretical predictions of vibrational (IR, Raman) or NMR spectra for proposed intermediates can be directly compared with experimental data to confirm their identity. researchgate.netnih.gov

Elucidating Dissociation Pathways: In the context of mass spectrometry, computational studies have been used to explore the bond dissociation energies and kinetics of radicals and cation-radicals derived from N-acetyl-1,2-diaminoethane, providing insight into the mechanisms of electron capture dissociation (ECD). mdpi.com

Combining these computational predictions with the real-time experimental data gathered from the methodologies described in section 8.1 creates a powerful feedback loop. For instance, an unexpected species detected by time-resolved MS can be modeled with DFT to determine its structure and stability, while computational predictions of different reaction pathways can guide the design of new experiments to trap or observe specific intermediates. pnas.orgacs.org This integrated approach has been successfully applied to understand complex processes, including ion-molecule reactions and organometallic catalysis, and is the future for fully characterizing the reactivity of the this compound. researchgate.netwiley.commdpi.com

Elucidation of Broader Biological Roles and Pathways

While the this compound itself is a simple chemical entity, its structural motif—the acetylated amine—is of profound importance in biology. The acetylation of polyamines like putrescine (a 1,4-diaminobutane) and spermidine (B129725) is a key regulatory mechanism in cellular physiology. nih.govcdnsciencepub.com Future research will focus on connecting the fundamental chemistry of simple N-acetyldiamine cations to these complex biological functions.

Polyamines are polycations at physiological pH and interact strongly with negatively charged macromolecules like DNA, RNA, and proteins. aging-us.comnih.gov Acetylation neutralizes one of the positive charges, which has several critical consequences:

Modulating Interactions: Acetylation reduces the affinity of polyamines for nucleic acids and other polyanions, thereby regulating processes like gene expression, chromatin remodeling, and protein synthesis. aging-us.comcdnsciencepub.comphysiology.org

Metabolic Control: Acetylation is the first step in the interconversion and catabolism of polyamines. N-acetylated polyamines like N-acetylputrescine and N¹-acetylspermidine are substrates for the enzyme polyamine oxidase (PAOX), which oxidizes them back to simpler polyamines. caymanchem.commdpi.com This pathway is crucial for maintaining polyamine homeostasis.

Cellular Export: Acetylation facilitates the removal of excess polyamines from the cell. cdnsciencepub.comphysiology.org

Biosynthetic Precursors: N-acetylputrescine is a known metabolic intermediate in an alternative pathway for the biosynthesis of the neurotransmitter GABA (γ-aminobutyric acid) in certain brain cells. wikipedia.org